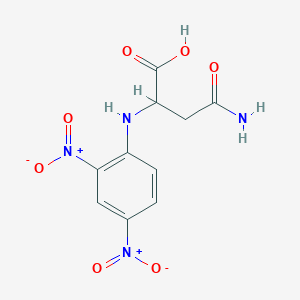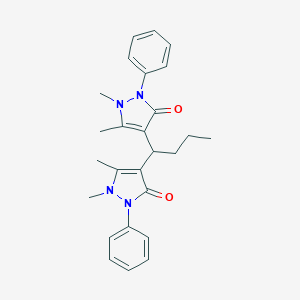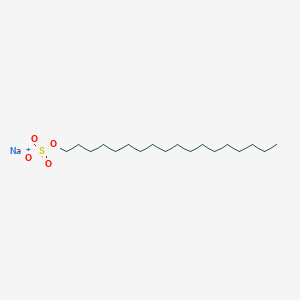
4,4'-二溴偶氮苯
描述
4,4’-Dibromoazobenzene is an organic compound with the molecular formula C₁₂H₈Br₂N₂. It belongs to the azobenzene family, characterized by the presence of a diazene group (-N=N-) linking two phenyl rings. The compound is notable for its photoisomerization properties, which allow it to switch between trans and cis configurations under specific light conditions .
科学研究应用
4,4’-Dibromoazobenzene has a wide range of applications in scientific research:
Biology: Investigated for its potential in controlling biological processes through light-induced isomerization.
Medicine: Explored for its use in drug delivery systems where light can trigger the release of therapeutic agents.
Industry: Utilized in the production of dyes, holography materials, and functional adhesives.
作用机制
Mode of Action
This property has been exploited in the design of molecular machines and materials .
Pharmacokinetics
As such, the impact of these properties on the bioavailability of 4,4’-Dibromoazobenzene is currently unknown .
Action Environment
As a derivative of azobenzene, it may be sensitive to light, which could influence its stability and activity .
生化分析
Biochemical Properties
It is known that azobenzene molecules, including 4,4’-Dibromoazobenzene, can change from trans-structure to cis-structure under the irradiation of UV This property could potentially influence its interactions with various biomolecules
Molecular Mechanism
Its photoisomerization properties suggest that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
Studies have shown that azobenzene molecules, including 4,4’-Dibromoazobenzene, undergo changes in their absorption peaks with the extension of UV time . This could potentially influence the compound’s stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies.
准备方法
Synthetic Routes and Reaction Conditions: 4,4’-Dibromoazobenzene can be synthesized through several methods, including the azo coupling reaction, Mills reaction, and Wallach reaction. One common method involves the oxidation of 4-bromoaniline using active manganese dioxide (MnO₂) as an oxidizing agent . The reaction typically occurs in a solvent like dichloromethane at elevated temperatures (around 50°C) under reflux conditions for several hours .
Industrial Production Methods: In industrial settings, the synthesis of 4,4’-dibromoazobenzene often involves large-scale oxidation reactions using robust oxidizing agents like potassium permanganate supported on iron sulfate. The reaction conditions are optimized to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4,4’-Dibromoazobenzene undergoes various chemical reactions, including:
Photoisomerization: The compound can switch between trans and cis configurations under ultraviolet light (365 nm) and visible light.
Nucleophilic Substitution: The bromine atoms in 4,4’-dibromoazobenzene can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, manganese dioxide.
Solvents: Dichloromethane, glacial acetic acid.
Light Sources: Ultraviolet light, visible light.
Major Products:
Photoisomerization Products: Trans and cis isomers of 4,4’-dibromoazobenzene.
Substitution Products: Compounds where bromine atoms are replaced by other functional groups.
相似化合物的比较
Azobenzene: The parent compound of the azobenzene family, lacking the bromine substituents.
4,4’-Dichloroazobenzene: Similar structure but with chlorine atoms instead of bromine.
4,4’-Dimethylazobenzene: Contains methyl groups instead of bromine atoms.
Uniqueness of 4,4’-Dibromoazobenzene: 4,4’-Dibromoazobenzene is unique due to the presence of bromine atoms, which enhance its reactivity and photoisomerization properties compared to its analogs. The bromine substituents also make it a valuable intermediate for further chemical modifications .
属性
IUPAC Name |
bis(4-bromophenyl)diazene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2N2/c13-9-1-5-11(6-2-9)15-16-12-7-3-10(14)4-8-12/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPLLZWVPBTAMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=NC2=CC=C(C=C2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701314439 | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1601-98-5 | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1601-98-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azobenzene, 4,4'-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001601985 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,4'-Dibromoazobenzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4,4′-Dibromoazobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701314439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1601-98-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about azobenzene molecules, and how does 4,4'-dibromoazobenzene exemplify this?
A1: Azobenzene molecules are known for their photoisomerization properties. [, , ] This means they can switch between different structural forms (trans and cis isomers) when exposed to light, particularly UV light. 4,4'-dibromoazobenzene demonstrates this property, with research showing a decrease in its trans absorption peak at 343 nm and an increase in its cis absorption peak at 435 nm under UV irradiation. [] This characteristic makes azobenzene derivatives, including 4,4'-dibromoazobenzene, interesting for applications like light-responsive materials.
Q2: How is 4,4'-dibromoazobenzene used in polymer chemistry?
A2: 4,4'-dibromoazobenzene serves as a valuable building block in synthesizing conjugated polymers. [, ] Its two bromine atoms allow it to react with other monomers via Pd-catalyzed coupling reactions, creating polymers with azobenzene units incorporated into their main chains. [] These polymers often exhibit interesting optical properties, such as the green reflective films discussed in one study. [] Researchers can tune the polymer's properties further by using different co-monomers or modifying the azobenzene structure.
Q3: Does the incorporation of 4,4'-dibromoazobenzene affect the properties of the resulting polymers?
A3: Yes, incorporating 4,4'-dibromoazobenzene significantly impacts the polymers' properties. For instance, polyaniline analogs containing azobenzene units exhibit a distinct green luster in thick films, a property not observed in analogs without the azobenzene moiety. [] This change in reflection color highlights the influence of 4,4'-dibromoazobenzene on the polymer's optical characteristics.
Q4: What interesting catalytic activity does 4,4'-dibromoazobenzene enable in the context of palladium catalysis?
A4: Research has revealed that a palladium catalyst can undergo intramolecular transfer across the nitrogen-nitrogen double bond (N=N) present in 4,4'-dibromoazobenzene. [] This finding was leveraged to achieve unstoichiometric Suzuki–Miyaura polycondensation, leading to high-molecular-weight conjugated polymers with controlled end-group functionality. This unique catalytic activity opens up possibilities for designing sophisticated polymer architectures.
Q5: Beyond polymers, what other applications utilize the unique properties of 4,4'-dibromoazobenzene?
A5: 4,4'-dibromoazobenzene plays a crucial role in synthesizing organometallic ruthenium complexes. [, ] Researchers have characterized two isomers of a bis[5-bromo-2-(4-bromophenyldiazenyl)phenyl]dicarbonylruthenium(II) complex, both incorporating cyclometallated 4,4'-dibromoazobenzene ligands. [, ] These complexes demonstrate the versatility of 4,4'-dibromoazobenzene in coordinating with metal centers, opening avenues for further exploration in organometallic chemistry and catalysis.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















